molecular formula C7H9NO4 B14015004 Methyl 2-(1-hydroxyethyl)oxazole-5-carboxylate

Methyl 2-(1-hydroxyethyl)oxazole-5-carboxylate

Cat. No.: B14015004
M. Wt: 171.15 g/mol
InChI Key: IUJDIIYGXDPTHQ-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxyethyl)oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxyethyl)oxazole-5-carboxylate typically involves the cyclization of β-hydroxy amides. One common method includes the use of reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor, which facilitate the cyclization process . The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-effectiveness, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxyethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen and oxygen in the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1-hydroxyethyl)oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxyethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the biological context. The pathways involved often include the modulation of enzyme activity, which can lead to changes in cellular processes such as metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-hydroxyethyl)oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

methyl 2-(1-hydroxyethyl)-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C7H9NO4/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3-4,9H,1-2H3

InChI Key

IUJDIIYGXDPTHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(O1)C(=O)OC)O

Origin of Product

United States

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